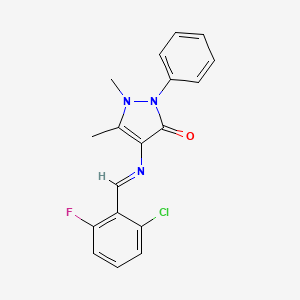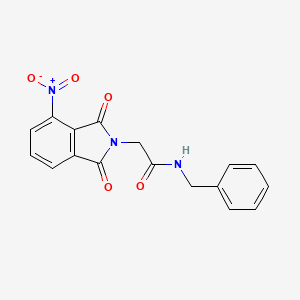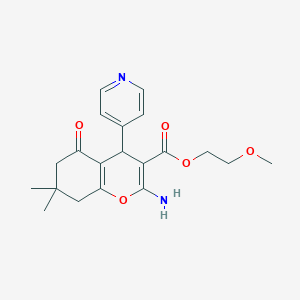
Pyrazol-3(2H)-one, 4-(2-chloro-6-fluorobenzylidenamino)-1,5-dimethyl-2-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazol-3(2H)-one, 4-(2-chloro-6-fluorobenzylidenamino)-1,5-dimethyl-2-phenyl- is a useful research compound. Its molecular formula is C18H15ClFN3O and its molecular weight is 343.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyrazol-3(2H)-one, 4-(2-chloro-6-fluorobenzylidenamino)-1,5-dimethyl-2-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrazol-3(2H)-one, 4-(2-chloro-6-fluorobenzylidenamino)-1,5-dimethyl-2-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE typically involves a multi-step reaction sequence. A common approach includes the condensation of 2-chloro-6-fluorobenzaldehyde with 1,5-dimethyl-2-phenyl-3-pyrazolone under specific conditions such as the use of acidic or basic catalysts, varying solvents like ethanol, and controlled temperature parameters to achieve the desired product with high yield and purity.
Industrial Production Methods: In an industrial setting, the scale-up synthesis requires optimization of reaction conditions to ensure efficient production. This may involve the use of automated reactors for precise control of reaction parameters, purification steps like crystallization or chromatography, and rigorous quality control measures to maintain consistency in product quality.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially transforming it into its corresponding oxidized derivatives, which may exhibit different chemical and biological properties.
Reduction: Reduction reactions can alter the functional groups within the molecule, leading to the formation of various reduced intermediates.
Substitution: Halogen-substituted aromatic rings in the molecule can participate in nucleophilic substitution reactions, further modifying its structure.
Common Reagents and Conditions:
Oxidation Reagents: Hydrogen peroxide, potassium permanganate.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Organometallic compounds, halide ions.
Major Products: The major products formed from these reactions will vary based on the specific reagents and conditions used, ranging from oxidized or reduced analogs to substituted derivatives with altered pharmacological profiles.
科学的研究の応用
4-[(E)-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE is of considerable interest in scientific research due to its versatility:
Biology: Studying its interactions with biological macromolecules to elucidate potential therapeutic targets.
Medicine: Potential as a lead compound for drug discovery, especially in areas such as anti-inflammatory, antimicrobial, and anticancer research.
Industry: Its derivatives may serve as key intermediates in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
作用機序
The compound's mechanism of action hinges on its ability to interact with specific molecular targets. In biological systems, it may bind to enzymes, receptors, or nucleic acids, thereby modulating various signaling pathways. For instance, it could inhibit a particular enzyme, leading to downstream effects that translate into its observed biological activity. Understanding these molecular interactions is crucial for harnessing its therapeutic potential.
類似化合物との比較
When comparing 4-[(E)-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE with similar compounds, its unique chemical features stand out. Similar compounds might include:
3-Phenyl-2-pyrazolin-5-one: Shares the pyrazolone core but lacks the chlorofluorophenyl group.
2-(Chlorophenyl)hydrazono-3-pyrazolidinone: Similar structure but different substituents on the aromatic ring.
Fluorophenyl-substituted pyrazolones: Differ in the position or number of fluorine atoms.
The distinct combination of chlorine and fluorine on the aromatic ring, coupled with the pyrazolone core, imparts unique properties, making 4-[(E)-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE a compound of particular interest in both research and practical applications.
特性
分子式 |
C18H15ClFN3O |
|---|---|
分子量 |
343.8 g/mol |
IUPAC名 |
4-[(2-chloro-6-fluorophenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C18H15ClFN3O/c1-12-17(21-11-14-15(19)9-6-10-16(14)20)18(24)23(22(12)2)13-7-4-3-5-8-13/h3-11H,1-2H3 |
InChIキー |
RECNKXZDSGMFQW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=C(C=CC=C3Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(3,4-dimethylphenyl)benzenesulfonamide](/img/structure/B15014696.png)

![(4-fluorophenyl)(3-{[(E)-(4-fluorophenyl)methylidene]amino}phenyl)methanone](/img/structure/B15014704.png)
![N-[(E)-{4-[(4-bromobenzyl)oxy]-3-(prop-2-en-1-yl)phenyl}methylidene]-4-methylaniline](/img/structure/B15014706.png)
![N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B15014719.png)
![3,4-dibromo-6-methoxy-2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B15014727.png)
![(3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(2-methylphenyl)butanamide](/img/structure/B15014734.png)

![2-bromo-6-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dimethylphenol](/img/structure/B15014737.png)

![2-[(2E)-2-{2-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(2,6-dimethylphenyl)-2-oxoacetamide](/img/structure/B15014754.png)
![4-methoxybenzyl (2E)-2-{4-[(2-chlorophenyl)amino]-4-oxobutan-2-ylidene}hydrazinecarboxylate](/img/structure/B15014759.png)
![(4aR,5aS,9aS,11bR)-9-acetyl-7,9a,11b-trimethylhexadecahydrocyclopenta[1,2]phenanthro[8a,9-b]oxiren-3-yl acetate](/img/structure/B15014769.png)
![(3E)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}-N-(4-methoxyphenyl)butanamide](/img/structure/B15014782.png)
